molecular formula C15H15ClO B134878 Benzhydryl 2-chloroethyl ether CAS No. 32669-06-0

Benzhydryl 2-chloroethyl ether

Cat. No.: B134878
CAS No.: 32669-06-0
M. Wt: 246.73 g/mol
InChI Key: ZNVASENTCOLNJT-UHFFFAOYSA-N
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Description

Benzhydryl 2-chloroethyl ether (CAS: 32669-06-0) is a chlorinated aromatic ether with the molecular formula C₁₅H₁₅ClO and a molecular weight of 246.732 g/mol . Its structure consists of a benzhydryl group (two benzene rings attached to a methylene group) linked via an ether bond to a 2-chloroethyl moiety. The IUPAC name is 1,1'-[(2-chloroethoxy)methylene]bisbenzene, and it is also known as 2-chloroethyl diphenylmethyl ether or 1-chloro-2-(diphenylmethoxy)ethane .

Key physical properties include a boiling point of 447–450 K under reduced pressure (0.005 bar) and a calculated density of 1.1±0.1 g/cm³ at ambient conditions .

Preparation Methods

Nucleophilic Substitution Reactions

Alkylation of Benzhydrol with 2-Chloroethyl Halides

The most widely documented approach involves the nucleophilic substitution of benzhydrol with 2-chloroethyl halides (e.g., 2-chloroethyl bromide or chloride). The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), with a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group of benzhydrol .

Reaction Conditions:

  • Molar Ratio: Benzhydrol : 2-chloroethyl bromide = 1 : 1.2–1.5

  • Temperature: 0–25°C (room temperature)

  • Reaction Time: 12–24 hours

  • Yield: 65–78%

Mechanistic Insights:
The base abstracts a proton from benzhydrol, generating a benzhydryloxide ion, which displaces the halide ion from 2-chloroethyl bromide via an SN2 mechanism. Steric hindrance from the benzhydryl group often necessitates prolonged reaction times compared to simpler alcohols .

Challenges:

  • Competing elimination reactions at elevated temperatures.

  • Sensitivity to moisture, requiring strict anhydrous conditions.

Acid-Catalyzed Etherification

Direct Condensation with 2-Chloroethanol

An alternative method employs acid catalysis to facilitate the direct condensation of benzhydrol with 2-chloroethanol. This approach avoids the use of hazardous alkyl halides and is favored for scalability .

Protocol:

  • Catalyst: Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Solvent: Toluene or xylene (azeotropic removal of water)

  • Temperature: 110–130°C

  • Reaction Time: 4–6 hours

  • Yield: 60–70%

Optimization Data:

ParameterOptimal RangeImpact on Yield
Acid Concentration95–98% H₂SO₄Maximizes protonation
Molar Ratio1 : 1.1 (Benzhydrol : 2-Chloroethanol)Minimizes dimerization
Water RemovalDean-Stark trapShifts equilibrium toward product

Limitations:

  • Corrosive reaction conditions necessitate specialized equipment.

  • Risk of sulfonation side reactions with aromatic rings.

Solvent-Free Mechanochemical Synthesis

Ball Milling Techniques

Recent advances in green chemistry have explored solvent-free synthesis using mechanochemical activation. Benzhydrol and 2-chloroethyl bromide are ground with potassium carbonate (K₂CO₃) in a ball mill, enabling rapid reaction completion without solvents .

Experimental Setup:

  • Milling Time: 30–60 minutes

  • Frequency: 30 Hz

  • Yield: 55–62%

Advantages:

  • Eliminates volatile organic solvents.

  • Reduced energy consumption compared to thermal methods.

Trade-offs:

  • Lower yields relative to solution-phase methods.

  • Challenges in scaling up for industrial production.

Comparative Analysis of Methods

Efficiency and Practicality

The table below summarizes key metrics for the three primary methods:

MethodYield (%)Reaction TimeScalabilityEnvironmental Impact
Nucleophilic Substitution65–7812–24 hHighModerate (solvent use)
Acid-Catalyzed60–704–6 hModerateHigh (corrosive waste)
Mechanochemical55–620.5–1 hLowLow

Byproduct Formation

  • Nucleophilic Substitution: Trace amounts of bis(2-chloroethyl) ether (<5%) due to over-alkylation .

  • Acid-Catalyzed: Sulfonated byproducts (up to 10%) under prolonged heating .

  • Mechanochemical: Minimal byproducts but requires post-milling purification.

Advanced Catalytic Systems

Phase-Transfer Catalysis (PTC)

The use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst in biphasic systems (water/organic solvent) enhances reaction rates by shuttling ions between phases .

Case Study:

  • Conditions: NaOH (aqueous), TBAB (2 mol%), DCM, 25°C

  • Yield Improvement: 72% → 85%

  • Reaction Time Reduction: 24 h → 8 h

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reactions by enabling rapid heating. For example, a 30-minute microwave exposure at 100°C achieved 70% yield, comparable to 12-hour conventional heating .

Chemical Reactions Analysis

Types of Reactions: Benzhydryl 2-chloroethyl ether undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of benzhydryl 2-hydroxyethyl ether.

    Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form benzhydryl ethyl ether.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Benzhydryl 2-hydroxyethyl ether.

    Oxidation: Benzophenone derivatives.

    Reduction: Benzhydryl ethyl ether.

Scientific Research Applications

Chemical Synthesis Applications

1. Intermediate in Organic Synthesis:
Benzhydryl 2-chloroethyl ether serves as an important intermediate in the synthesis of various organic compounds. It can be synthesized through the reaction of benzhydrol with ethylene chlorohydrin in the presence of concentrated sulfuric acid and benzene. This reaction typically involves heating at reflux temperatures followed by purification via distillation under reduced pressure.

2. Reaction Mechanisms:
The compound can undergo several types of chemical reactions:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, yielding benzhydryl 2-hydroxyethyl ether.
  • Oxidation Reactions: The ether linkage can be oxidized to form carbonyl compounds.
  • Reduction Reactions: Reduction leads to the formation of benzhydryl ethyl ether.

Biological Research Applications

1. Anticonvulsant Activity:
Recent studies have explored the anticonvulsant properties of compounds related to this compound. In a study published in the International Journal of Pharmaceutical Sciences and Research, synthesized compounds with the benzhydryl structure demonstrated significant anticonvulsant effects in animal models, suggesting that modifications enhancing hydrophobicity improve activity.

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameStructureAnticonvulsant ActivityNeurotoxicity
7a-PoorModerate
7f-GoodLow
7c-ExcellentLow
ReferencePhenytoinHighModerate

2. Cancer Research:
Benzhydryl derivatives containing chloroethyl groups have been implicated in cancer research due to their potential carcinogenicity. A notable case study involved bis(2-chloroethyl)ether, which showed an increased incidence of hepatomas in mice when administered at specific dosages:

  • Control Group: 8 out of 79 developed hepatomas.
  • Treated Group: 14 out of 16 developed hepatomas.

This significant increase raises concerns regarding similar compounds' risks.

Industrial Applications

1. Production of Specialty Chemicals:
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique structure allows for versatile chemical transformations, making it valuable in synthetic chemistry.

Mechanism of Action

The mechanism by which benzhydryl 2-chloroethyl ether exerts its effects involves the interaction of its ether linkage and chlorine atom with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the ether linkage can undergo oxidation or reduction, leading to the formation of different products. These reactions can influence various biochemical pathways and molecular targets, making the compound useful in diverse applications.

Comparison with Similar Compounds

The following table summarizes critical properties of Benzhydryl 2-chloroethyl ether and structurally related chlorinated ethers:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point Key Properties
This compound 32669-06-0 C₁₅H₁₅ClO 246.732 447–450 K (0.005 bar) Aromatic, bulky structure; potential alkylating agent; limited toxicity data
Benzyl chloromethyl ether 3587-60-8 C₈H₇ClO 154.59 Not reported Lachrymator; carcinogenic; reacts with water/alcohols to release HCl
Benzyl 2-chloroethyl ether 17229-17-3 C₉H₁₁ClO 170.64 Not reported Liquid at room temperature; used in organic synthesis; ≥98% purity available
Bis(2-chloroethyl) ether (BCEE) 111-44-4 C₄H₈Cl₂O 143.01 452 K (1 atm) Suspected carcinogen (IARC Group 3); mutagenic in Salmonella

Structural and Reactivity Comparison

Aromatic vs. Aliphatic Substituents: this compound contains two aromatic rings, contributing to its higher molecular weight and boiling point compared to mono-aromatic (e.g., benzyl chloromethyl ether) or aliphatic analogs (e.g., BCEE). The bulky benzhydryl group may sterically hinder nucleophilic attacks, reducing reactivity compared to smaller ethers like benzyl chloromethyl ether . Benzyl chloromethyl ether (C₈H₇ClO) lacks the benzhydryl group but shares the chlorinated ether functionality. Its smaller size and electron-deficient chloromethyl group make it highly reactive, leading to rapid alkylation under mild conditions .

In contrast, benzyl chloromethyl ether is a confirmed potent carcinogen and lachrymator, requiring stringent safety protocols . this compound’s toxicity profile remains understudied, but its structural similarity to BCEE and benzyl derivatives suggests cautious handling to avoid inhalation or dermal exposure .

Applications: this compound: Potential use in synthesizing benzhydryl-protected intermediates due to its stability and bulky aromatic group . Benzyl 2-chloroethyl ether: Employed in alkylation reactions for pharmaceuticals and agrochemicals, leveraging its liquid state and reactivity . BCEE: Historically used as a solvent and chemical intermediate, though restricted due to toxicity concerns .

Physicochemical Properties

  • Volatility : this compound’s high molecular weight and aromaticity result in lower volatility compared to BCEE or benzyl derivatives, making it less prone to atmospheric release .
  • Solubility : Predicted to be lipophilic due to the benzhydryl group, favoring solubility in organic solvents over water. This contrasts with BCEE, which has moderate water solubility (2.5 g/L) .

Biological Activity

Benzhydryl 2-chloroethyl ether (C15H15ClO), also known as benzhydryl β-chloroethyl ether, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C15H15ClO
  • Molecular Weight: 246.732 g/mol
  • CAS Registry Number: 32669-06-0
  • IUPAC Name: this compound

The compound features a benzhydryl group attached to a chloroethyl ether moiety, which may influence its biological interactions and pharmacological properties.

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of compounds related to this compound. In a study published in the International Journal of Pharmaceutical Sciences and Research, various synthesized compounds were evaluated for their anticonvulsant activity using the maximal electroshock (MES) seizure model. Notably, compounds that incorporated the benzhydryl structure demonstrated significant anticonvulsant effects, suggesting that modifications leading to increased hydrophobicity enhance activity .

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameStructureAnticonvulsant ActivityNeurotoxicity
7a-PoorModerate
7f-GoodLow
7c-ExcellentLow
ReferencePhenytoinHighModerate

Cancer Research

Benzhydryl derivatives, particularly those containing chloroethyl groups, have been implicated in cancer research. Bis(2-chloroethyl)ether, a related compound, has shown an increased incidence of hepatomas in animal studies when administered at specific dosages. This raises concerns regarding the potential carcinogenicity of chloroethyl-containing compounds .

Case Study: Hepatoma Incidence in Mice

In a study involving male mice, bis(2-chloroethyl)ether was administered orally at a dose of 100 mg/kg body weight per day. The results indicated:

  • Control Group: 8 out of 79 developed hepatomas.
  • Treated Group: 14 out of 16 developed hepatomas.

This significant increase suggests that similar compounds may pose similar risks .

The biological activity of this compound may be attributed to several mechanisms:

  • Interaction with Receptors: The compound may interact with specific neurotransmitter receptors or ion channels, influencing neuronal excitability and seizure thresholds.
  • Metabolic Activation: Chloroethyl ethers can undergo metabolic activation to form reactive intermediates that may interact with cellular macromolecules, potentially leading to cytotoxic effects.
  • Hydrophobicity: The presence of the benzhydryl group enhances hydrophobic interactions, which may improve binding affinity to target sites within biological systems .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Benzhydryl 2-chloroethyl ether, and how can reaction efficiency be optimized?

  • Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions. A solvent-free approach using p-toluenesulfonyl chloride as a catalyst yields symmetrical bis(benzhydryl) ethers with reduced reaction time (1–2 hours) and high purity (>95%) . To optimize efficiency:

  • Maintain anhydrous conditions to prevent hydrolysis of intermediates.
  • Use stoichiometric excess of benzhydrol (1.2–1.5 eq.) to drive the reaction to completion.
  • Monitor reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (4:1) as the mobile phase.
    Key Data :
CatalystReaction Time (h)Yield (%)Purity (GC)
p-TsCl1.59296%
ZnCl₂4.07888%

Q. What analytical techniques are recommended for characterizing this compound, and how do they address structural ambiguities?

  • Methodological Answer :

  • GC/MS : Use a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (50°C to 280°C at 10°C/min) to detect impurities (e.g., residual benzyl chloride) .
  • X-ray Crystallography : Resolves stereochemical ambiguities; for example, C–O bond lengths in bis(benzhydryl) ethers average 1.42 Å .
  • ¹H NMR : Distinct signals for benzhydryl protons (δ 5.2–5.4 ppm) and chloroethyl groups (δ 3.6–3.8 ppm) confirm substitution patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves (≥0.1 mm thickness) and ANSI-approved goggles. Use a fume hood with face velocity >100 ft/min .
  • Storage : Stabilize with 0.1% hydroquinone to prevent peroxide formation .
  • Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do kinetic studies inform the solvolysis mechanisms of this compound, and what role do solvent systems play?

  • Methodological Answer : Solvolysis in 90% aqueous bis(2-ethoxyethyl) ether proceeds via an SN1 mechanism, as evidenced by first-order kinetics (k = 2.3 × 10⁻⁴ s⁻¹ at 25°C). Salt effects (e.g., LiClO₄) increase reaction rates by stabilizing carbocation intermediates . Key Data from Table I :

Salt (0.1 M)Rate Constant (×10⁻⁴ s⁻¹)
None2.3
LiClO₄4.7
NaCl2.8

Q. How can researchers resolve contradictions in toxicity data for this compound across different studies?

  • Methodological Answer : Discrepancies arise from conflicting classifications (IARC Group 3 vs. EPA B2). To reconcile

  • Conduct comparative in vitro assays (e.g., Ames test for mutagenicity).
  • Validate findings using ATSDR’s Toxicological Profile (LC₅₀ = 120 mg/kg in rats) .
  • Analyze metabolite pathways (e.g., 2-chloroethyl β-D-glucosiduronic acid) to assess bioaccumulation .

Q. What methodologies are used to assess the environmental persistence of this compound, and what factors influence its degradation?

  • Methodological Answer :

  • Volatilization : Half-life in rivers = 3.4 days (calculated via Henry’s law constants) .
  • Photolysis : UV-Vis irradiation (λ = 254 nm) degrades 90% of the compound in 48 hours.
  • Detection : GC/MS with purge-and-trap concentration (detection limit = 0.00001 mg/L) .

Q. How does this compound function in catalytic systems, and what are the challenges in optimizing its ligand properties?

  • Methodological Answer : The ether acts as a ligand precursor in Rh-catalyzed dendrimer systems. Challenges include:

  • Steric hindrance from benzhydryl groups reduces metal coordination efficiency.
  • Modify the chloroethyl chain with ethylenediamine (L = 1,10-phenanthroline) to enhance stability (log K = 8.2 for [Rh(L)₂]) .

Properties

IUPAC Name

[2-chloroethoxy(phenyl)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO/c16-11-12-17-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNVASENTCOLNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186341
Record name Benzhydryl 2-chloroethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32669-06-0
Record name Benzhydryl 2-chloroethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032669060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzhydryl 2-chloroethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3.27 g of 2-chloroethanol in dry benzene (3.5 ml) was added 0.8 g of conc. sulfuric acid and the mixture was heated, under argon atmosphere, at 50° C. To the mixture was added slowly a solution of 5.0 g of benzhydrol in dry benzene (6.5 ml) and, after 30 minutes from the addition, the whole mixture was refluxed for 1.5 hours. After the mixture was allowed to cool, the benzene layer was washed with water and dried over anhydrous sodium sulfate. The solvent was removed by distillation under reduced pressure, to give 6.7 g of benzhydryl 2-chloroethyl ether.
Quantity
3.27 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
solvent
Reaction Step Two

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